Ethyl 4-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a fluorobenzoyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the triazole ring with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide.
Final Coupling: The final step involves coupling the synthesized intermediate with ethyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases.
Biology: It can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the fluorobenzoyl group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[(4-ethyl-5-{2-[(4-chlorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate: This compound has a similar structure but with an ethyl group instead of an allyl group and a chlorobenzoyl group instead of a fluorobenzoyl group.
MEthyl 4-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate: This compound has a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O4S/c1-3-15-31-21(13-14-27-23(33)17-5-9-19(26)10-6-17)29-30-25(31)36-16-22(32)28-20-11-7-18(8-12-20)24(34)35-4-2/h3,5-12H,1,4,13-16H2,2H3,(H,27,33)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKSPOORJGCAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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